molecular formula C8H9ClN2O2 B13035611 (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

Cat. No.: B13035611
M. Wt: 200.62 g/mol
InChI Key: POWTYSZZVAHVKA-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which is commercially available.

    Amination: The 6-chloropyridine undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Formation of Propanoic Acid Side Chain: The amino group is then reacted with a suitable precursor to form the propanoic acid side chain. This step may involve the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogen-substituted compounds.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: A simpler analog with a chlorine atom at the 2-position.

    3-chloropyridine: Similar structure but lacks the amino acid side chain.

    6-chloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the amino group.

Uniqueness

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid side chain, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)/t5-/m0/s1

InChI Key

POWTYSZZVAHVKA-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CC(=O)O)N

Origin of Product

United States

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